
5-Bromo-4-(thiophen-2-yl)pyrimidine
Overview
Description
5-Bromo-4-(thiophen-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the fifth position and a thiophene ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(thiophen-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-thiophenecarboxaldehyde and 5-bromopyrimidine.
Condensation Reaction: The initial step involves the condensation of 2-thiophenecarboxaldehyde with a suitable amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 5-bromopyrimidine under acidic or basic conditions to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve efficiency by providing uniform heating.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Cross-Coupling Reactions: Palladium catalysts (e.g., palladium acetate) with ligands like triphenylphosphine in solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitrated thiophene derivatives.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-4-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(thiophen-2-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Electronic Properties: In materials science, the compound’s electronic properties facilitate charge transport and light emission in organic electronic devices.
Comparison with Similar Compounds
4-(Thiophen-2-yl)pyrimidine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(thiophen-2-yl)pyrimidine: The position of the thiophene ring is different, affecting its chemical behavior and properties.
5-Bromo-4-(phenyl)pyrimidine: Substitution with a phenyl ring instead of a thiophene ring, leading to variations in electronic properties and applications.
Uniqueness: 5-Bromo-4-(thiophen-2-yl)pyrimidine is unique due to the combination of the bromine atom and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds for various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCKMXHKBZACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597942 | |
| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-74-3 | |
| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


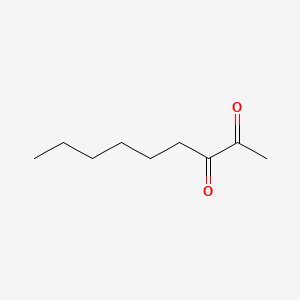
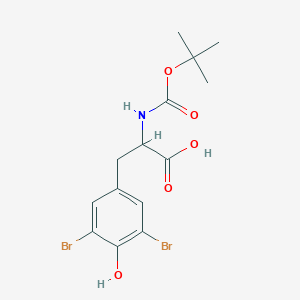







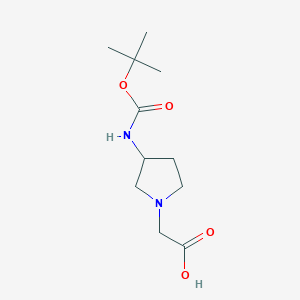
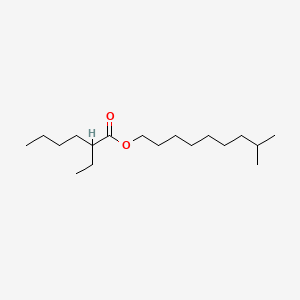
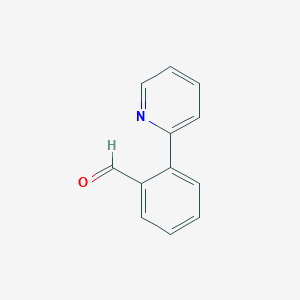

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
